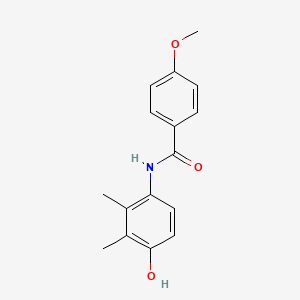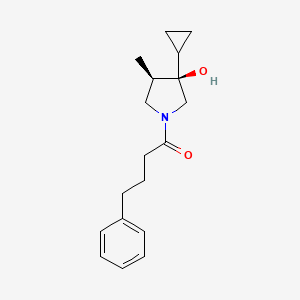![molecular formula C18H24N4O3 B5510966 N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.18484064 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
- Cannabinoid Receptor Antagonists: Compounds like N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide have been studied for their structure-activity relationships as cannabinoid receptor antagonists. These compounds are vital for understanding cannabinoid receptor binding sites and could be pharmacological probes with potential therapeutic uses (Lan et al., 1999).
Antimicrobial Properties
- Antimicrobial and Antiviral Activities: Some derivatives of the compound have demonstrated antimicrobial properties. For example, specific bis-α,β-unsaturated ketones and nicotinonitrile derivatives have shown significant antimicrobial evaluation, indicating potential as therapeutic agents (Altalbawy, 2013).
Molecular Interactions and Binding Studies
- Molecular Interaction Studies: Detailed studies on the molecular interactions of similar compounds with receptors, like the CB1 cannabinoid receptor, have been conducted. These studies are crucial for developing drugs that can modulate receptor activity (Shim et al., 2002).
Pharmacokinetic Characterization
- Pharmacokinetic Studies: Research into the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is essential for the development of these compounds as drugs. Studies have been conducted to understand how these compounds behave in the body and their potential as therapeutic agents (Wang et al., 2011).
Synthetic Processes
- Synthesis and Structural Analysis: Understanding the synthetic processes and structural characteristics of these compounds is fundamental for their development and application in medicinal chemistry. For instance, research has been conducted on the synthesis and crystal structure of related compounds, which is critical for their potential application in drug design (Li et al., 2015).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propan-2-ylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13(2)22-12-15(10-20-22)18(24)21-7-5-14(6-8-21)17(23)19-11-16-4-3-9-25-16/h3-4,9-10,12-14H,5-8,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLNHHJDVCXHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)